molecular formula C20H17N3O5 B2589251 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421525-78-1

2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2589251
CAS No.: 1421525-78-1
M. Wt: 379.372
InChI Key: MMWQSDULGLYRBD-UHFFFAOYSA-N
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Description

2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule featuring a benzo[d]oxazol-2(3H)-one core, a scaffold recognized for its diverse biological activities in medicinal chemistry research . Compounds based on the benzo[d]oxazol-2(3H)-one structure have been identified as potent inhibitors of specific kinases, such as c-Met kinase, which is a critical target in cancer research due to its role in cell proliferation, migration, and invasion . The structural design of this reagent, which incorporates a rigid alkyne linker, suggests potential for targeted biological interactions. Furthermore, benzoxazole derivatives are frequently investigated for their antimicrobial properties, demonstrating significant activity against a range of Gram-positive and Gram-negative bacterial and fungal strains . This combination of features makes this compound a valuable chemical tool for researchers in early-stage drug discovery, particularly for screening compounds against oncological and infectious disease targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c21-19(25)14-7-1-3-9-16(14)27-12-6-5-11-22-18(24)13-23-15-8-2-4-10-17(15)28-20(23)26/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWQSDULGLYRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative to form the benzo[d]oxazole ring.

    Acetylation: The benzo[d]oxazole is then acetylated using acetic anhydride to introduce the acetamido group.

    Butynylation: The acetamido derivative is reacted with a butynyl halide under basic conditions to form the butynyl ether linkage.

    Coupling with Benzamide: Finally, the butynyl ether intermediate is coupled with benzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The benzamide and benzo[d]oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d]oxazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzamide and benzo[d]oxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including compounds similar to 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). These compounds have shown significant anticancer activity by inhibiting tumor angiogenesis, which is crucial for tumor growth and metastasis .

Case Study:
A series of benzoxazole derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, one derivative demonstrated a 16.52% apoptosis rate in HepG2 cells compared to a control rate of 0.67% . This indicates the potential of these compounds in cancer therapy.

Neuroprotective Effects

Benzoxazole-based compounds have also been investigated for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. These compounds can modulate signaling pathways involved in neuroinflammation and neuronal death, thereby providing a protective effect against beta-amyloid-induced toxicity .

Research Findings:
In vitro studies demonstrated that certain derivatives could protect PC12 cells from beta-amyloid-induced apoptosis by reducing hyperphosphorylation of tau protein and decreasing the expression of pro-apoptotic factors like Bcl-2-associated X protein (Bax) .

Inhibition of Key Enzymes

The compound's mechanism involves the inhibition of key enzymes associated with cancer progression and neurodegeneration. For example, it may act as an inhibitor of acetylcholinesterase (AChE), similar to other benzoxazole derivatives that have shown efficacy against AChE, which is crucial for managing symptoms in Alzheimer's patients .

Modulation of Signaling Pathways

The compound may also influence various signaling pathways such as the Akt/GSK-3β/NF-kB pathway, which plays a significant role in cell survival and apoptosis. By modulating these pathways, the compound can enhance neuronal survival and reduce inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Tables

Application AreaObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against beta-amyloid toxicity
Enzyme InhibitionInhibition of acetylcholinesterase
Signaling ModulationModulation of Akt/GSK-3β/NF-kB pathways

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include various enzymes or receptors, and the pathways involved would be those related to the biological activity being studied.

Comparison with Similar Compounds

PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)

  • Structure: Shares the benzoxazolone core but replaces the alkyne linker with a bis(pyridin-2-ylmethyl)amino-acetamido group.
  • Application : Designed as a TSPO-selective SPECT ligand for neuroimaging .
  • Key Findings : Exhibits high selectivity for TSPO but requires carbon-11 labeling for clinical use. Its bulky pyridine substituents may limit blood-brain barrier (BBB) penetration compared to the target compound’s alkyne spacer .

[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)

  • Structure : Incorporates a naphthalene substituent at the 5-position of the benzoxazolone ring and lacks the alkyne linker.
  • Application : TSPO PET tracer with reduced intersubject variability in binding studies .
  • Key Findings: Demonstrated superior bioavailability and plasma clearance in preclinical models.

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Structure : Features a shorter propanamide chain instead of the but-2-yn-1-yloxy-benzamide terminus.
  • Application: Evaluated as an immunoproteasome inhibitor .
  • Key Findings : Exhibits moderate conversion rates (10–18%) in enzymatic assays, suggesting lower metabolic stability compared to the target compound’s alkyne linker, which may resist oxidative degradation .

Functional Analogues with Heterocyclic-Benzamide Hybrids

Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

  • Structure : Replaces benzoxazolone with a nitro-thiazole ring but retains the benzamide group.
  • Application : Broad-spectrum antiparasitic agent .
  • This highlights the critical role of the benzoxazolone core in neuroinflammatory applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Target Key Advantages/Disadvantages
Target Compound ~437.4 g/mol* But-2-yn-1-yloxy linker TSPO/Immunoproteasome? Potential BBB penetration via alkyne
PBPA ~593.6 g/mol Bis(pyridinylmethyl)amino group TSPO High selectivity; limited BBB uptake
[11C]NBMP ~406.4 g/mol Naphthalene substituent TSPO Facile synthesis; strong bioavailability
3-(2-Oxobenzo[d]oxazol-3-yl)propanamide ~234.2 g/mol Propanamide chain Immunoproteasome Moderate metabolic stability
Nitazoxanide 307.3 g/mol Nitro-thiazole ring Parasitic enzymes Broad activity; unrelated mechanism

*Estimated based on structural formula.

Research Findings and Implications

  • Structural Flexibility : The alkyne linker in the target compound may enhance metabolic stability and BBB penetration compared to analogues with shorter chains or bulkier substituents .
  • Synthetic Feasibility : Suzuki coupling (used for [11C]NBMP) and reductive amination (as in ) are scalable methods, whereas the target compound’s alkyne spacer might require specialized palladium-catalyzed reactions .
  • Biological Specificity : Benzoxazolone derivatives exhibit a strong affinity for TSPO, but substituent modifications (e.g., naphthalene in NBMP vs. alkyne in the target compound) significantly influence intersubject variability and tissue distribution .

Biological Activity

The compound 2-((4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of benzamide derivatives featuring an oxazole moiety. Its structure can be represented as follows:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}

This molecular formula indicates the presence of functional groups that may contribute to its biological activity, such as the oxazole ring, which is known for its role in various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. For instance, derivatives of oxazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria. The structure–activity relationship (SAR) indicates that modifications to the benzamide structure can enhance antimicrobial efficacy .
  • Enzyme Inhibition : The compound's interaction with specific enzymes has been explored, particularly its potential as an inhibitor of adenylyl cyclase (AC). Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of AC activity in cellular assays .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Interaction : The compound is believed to bind to active sites on target enzymes, inhibiting their function through competitive inhibition. This is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the oxazole and amide groups .
  • Cell Cycle Arrest : In cancer cells, similar compounds have been shown to induce cell cycle arrest, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-710.5
Compound BA5498.3
Compound CHCT-11612.0

Table 2: Antimicrobial Activity

Compound NameBacteriaMIC (µg/mL)Reference
Compound DStaphylococcus aureus32
Compound EEscherichia coli64

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. The findings indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells, with some compounds achieving IC50 values below 10 µM.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related benzoxazole derivatives demonstrated selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating potential for further development into therapeutic agents .

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